Lopinavir Metabolite M-3/M-4
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Overview
Description
Lopinavir Metabolite M-3/M-4 is a major metabolite of Lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV-1 infection . It is available as a certified reference material for highly accurate and reliable data analysis .
Molecular Structure Analysis
The molecular formula of this compound is C37 H48 N4 O6 . The molecular weight is 644.80 . The structure of this metabolite is not explicitly provided in the available resources.Scientific Research Applications
Treatment of HIV Infection : Lopinavir, often used in combination with ritonavir, is a widely used protease inhibitor for treating HIV-1 infections. Studies have demonstrated its efficacy in both antiretroviral-naïve and experienced patients, showing substantial viral suppression and immunological benefits (Chandwani & Shuter, 2008).
Pharmacokinetics and Interpatient Variability : Research indicates significant variability in plasma concentrations of Lopinavir among patients, influenced by factors like body weight. Understanding these variations is crucial for optimizing dosage and treatment efficacy (van der Leur, Burger, la Porte, & Koopmans, 2006).
Resistance and Efficacy in Comparison to Other Protease Inhibitors : Studies comparing Lopinavir/Ritonavir with other protease inhibitors, like Nelfinavir, reveal differences in resistance patterns and suggest distinct barriers to resistance, which has implications for antiretroviral therapy strategies (Kempf et al., 2004).
Potential Application in COVID-19 Treatment : Lopinavir has been proposed as a treatment for COVID-19, given its in vitro antiviral activity. However, clinical trials have shown mixed results regarding its efficacy in reducing mortality or the risk of progressing to severe disease stages (Horby et al., 2020).
Analytical Techniques for Drug Analysis : Various analytical techniques have been developed for analyzing Lopinavir and Ritonavir in pharmaceutical forms and biological matrices. These methods are essential for quality control and pharmacokinetic studies (Amir, Narula, & Bano, 2021).
Mechanism of Action
properties
IUPAC Name |
(2S)-N-[(4S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-32,34,42-43H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,46)/t29?,30?,31-,32?,34-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECSHMHYHYDFLR-SWOJEPDRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(NC4=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)[C@H](CC(CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(NC4=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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